molecular formula C6H9NO6<br>N(CH2COOH)3<br>C6H9NO6 B1678958 Nitrilotriacetic acid CAS No. 139-13-9

Nitrilotriacetic acid

Cat. No. B1678958
CAS RN: 139-13-9
M. Wt: 191.14 g/mol
InChI Key: MGFYIUFZLHCRTH-UHFFFAOYSA-N
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Patent
US07202472B2

Procedure details

10 mg of carboxy-modified cores were washed twice with 1 ml of acetonitrile (MeCN) and then taken up in 1 ml of MeCN. To this were added 10 μmol of dicyclohexylcarbodiimide and 10 μmol of N-hydroxysuccinimide. This was followed by shaking at room temperature for two hours. Washing was then carried out once with 1 ml of cyclohexane and once with 1 ml of MeCN. The particles were then taken up in 1 ml of MeCN. 4 μmol of N,N-biscarboxymethyl-L-lysine were added thereto and shaken at room temperature for three hours. This was followed by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0).
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
4 μmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.ON1C(=O)CCC1=O.[C:24]([CH2:27][N:28]([CH2:38][C:39]([OH:41])=[O:40])[C@H:29]([C:35]([OH:37])=[O:36])CCCCN)([OH:26])=[O:25]>>[N:28]([CH2:27][C:24]([OH:26])=[O:25])([CH2:29][C:35]([OH:37])=[O:36])[CH2:38][C:39]([OH:41])=[O:40]

Inputs

Step One
Name
Quantity
10 μmol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
10 μmol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
4 μmol
Type
reactant
Smiles
C(=O)(O)CN([C@@H](CCCCN)C(=O)O)CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by shaking at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
were washed twice with 1 ml of acetonitrile (MeCN)
WASH
Type
WASH
Details
Washing
STIRRING
Type
STIRRING
Details
shaken at room temperature for three hours
Duration
3 h
WASH
Type
WASH
Details
by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(CC(=O)O)(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07202472B2

Procedure details

10 mg of carboxy-modified cores were washed twice with 1 ml of acetonitrile (MeCN) and then taken up in 1 ml of MeCN. To this were added 10 μmol of dicyclohexylcarbodiimide and 10 μmol of N-hydroxysuccinimide. This was followed by shaking at room temperature for two hours. Washing was then carried out once with 1 ml of cyclohexane and once with 1 ml of MeCN. The particles were then taken up in 1 ml of MeCN. 4 μmol of N,N-biscarboxymethyl-L-lysine were added thereto and shaken at room temperature for three hours. This was followed by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0).
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
4 μmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.ON1C(=O)CCC1=O.[C:24]([CH2:27][N:28]([CH2:38][C:39]([OH:41])=[O:40])[C@H:29]([C:35]([OH:37])=[O:36])CCCCN)([OH:26])=[O:25]>>[N:28]([CH2:27][C:24]([OH:26])=[O:25])([CH2:29][C:35]([OH:37])=[O:36])[CH2:38][C:39]([OH:41])=[O:40]

Inputs

Step One
Name
Quantity
10 μmol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
10 μmol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
4 μmol
Type
reactant
Smiles
C(=O)(O)CN([C@@H](CCCCN)C(=O)O)CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by shaking at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
were washed twice with 1 ml of acetonitrile (MeCN)
WASH
Type
WASH
Details
Washing
STIRRING
Type
STIRRING
Details
shaken at room temperature for three hours
Duration
3 h
WASH
Type
WASH
Details
by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(CC(=O)O)(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.